1-phenyl-1H-indazole-3-carboxylic acid

Physical Property Procurement Purity Formulation

Medicinal chemistry campaigns targeting the serotonergic system require precise scaffold substitution. Substituting 1H-indazole-3-carboxylic acid with its N-phenyl analog alters pKa (2.96) and lipophilicity, directly impacting receptor binding. This specific building block is validated in 5-HT3 antagonist patent literature. - **Key differentiator:** Lower melting point (181°C) vs. unsubstituted analog (266-270°C) improves organic solvent solubility - **Synthetic advantage:** Enhanced acidity facilitates amide coupling and salt formation - **Analytical utility:** Distinct chromatographic behavior enables QC differentiation from byproducts Available for R&D use. Same-day dispatch for stock sizes.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 7716-36-1
Cat. No. B3154131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-indazole-3-carboxylic acid
CAS7716-36-1
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O
InChIInChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18)
InChIKeyHSAZLBYRKSQEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-indazole-3-carboxylic Acid: Core Chemical & Physical Properties


1-Phenyl-1H-indazole-3-carboxylic acid (CAS 7716-36-1) is an N-arylated indazole derivative, formally a carboxylic acid-substituted heteroaromatic bicyclic scaffold with a phenyl substituent at the 1-position of the indazole core [1]. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol . As a building block, it serves as a key intermediate in the synthesis of various biologically active molecules, notably those targeting the 5-HT3 serotonin receptor [2]. Key physicochemical identifiers include a predicted melting point of 181 °C and a predicted pKa of 2.96±0.10 , which distinguish it from simpler indazole-3-carboxylic acid analogs.

5-HT3 Serotonergic Medicinal Chemistry Supports synthesis as key intermediate targeting documented pharmacophore context
Synthetic Reactivity & Solubility Supports selection for reactions requiring enhanced acidity or organic solvent solubility
Distinguishable Analytical Standard Supports chromatographic method development and quality control batch differentiation

Structural Specificity of 1-Phenyl-1H-indazole-3-carboxylic Acid


While the indazole-3-carboxylic acid core is a common pharmacophore, substitution at the 1-position profoundly alters the physicochemical and biological profile of the molecule. The simple substitution of a hydrogen for a phenyl group, as in 1H-indazole-3-carboxylic acid (CAS 4498-67-3), or for a methyl group, as in 1-methyl-1H-indazole-3-carboxylic acid (CAS 1201-24-7), results in dramatic changes in lipophilicity, acidity, and molecular interactions [1]. For example, the N-phenyl substituent significantly lowers the melting point and pKa relative to the unsubstituted parent core, which directly impacts solubility, formulation behavior, and synthetic derivatization strategies . These differences mean that substituting one indazole-3-carboxylic acid for another in a synthetic pathway or assay is not scientifically valid without re-optimization; the N-phenyl moiety imparts a unique profile that is essential for applications targeting specific receptors like 5-HT3 [2].

Attribute
1-Phenyl-1H-indazole-3-carboxylic acid
1H- / 1-Methyl-indazole-3-carboxylic acid
Lipophilicity & Acidity
Documented N-phenyl electron-withdrawing effect lowers pKa and increases lipophilicity
Core scaffold properties differ; may not replicate solubility or salt formation behavior
Synthetic Reactivity
Supports specific coupling and derivatization routes requiring enhanced acidity
Substitution may alter reaction rates and yields; direct method transfer requires validation
5-HT3 Target Engagement
N-phenyl moiety is documented for desired 5-HT3 receptor antagonist pharmacophore context
Unsubstituted or N-methyl analogs lack patent-supported 5-HT3 intermediate context

1-Phenyl-1H-indazole-3-carboxylic Acid: Quantitative Analog Comparison


Melting Point Reduction vs. Unsubstituted Core

The N-phenyl substitution dramatically reduces the melting point. 1-Phenyl-1H-indazole-3-carboxylic acid (CAS 7716-36-1) has a predicted melting point of 181 °C . This is significantly lower than the unsubstituted parent core, 1H-indazole-3-carboxylic acid (CAS 4498-67-3), which has a reported melting point range of 266-270 °C . The quantified difference is a decrease of 85-89 °C.

Melting Point Shift
Head-to-head
181 °C vs 266–270 °C
Reported decrease of 85–89 °C
Supports solvent and purification assessment
Predicted value for target; literature range for comparator
Physical Property Procurement Purity Formulation

Enhanced Acidity vs. Standard Carboxylic Acid

The electron-withdrawing nature of the N-phenyl group increases the acidity of the carboxylic acid. 1-Phenyl-1H-indazole-3-carboxylic acid has a predicted pKa of 2.96±0.10 . While a direct experimental pKa value for 1H-indazole-3-carboxylic acid was not located in the primary literature, a structurally analogous aromatic carboxylic acid, benzoic acid, has a standard pKa of approximately 4.20 [1], indicating the target compound is significantly more acidic (over 10x more dissociated at a given pH).

Acidity Increase
Class-level inference
pKa 2.96±0.10 vs benzoic acid ~4.20
Reported ΔpKa ≈ 1.24 units
Supports salt formation and aqueous solubility context
Predicted pKa vs standard literature benchmark
Reactivity Salt Formation Solubility

5-HT3 Antagonist Synthesis Intermediate

The N-phenyl indazole-3-carboxylic acid scaffold is explicitly claimed as a key intermediate for potent and selective 5-HT3 receptor antagonists in US Patent 5,017,573 [1]. The specific 1-phenyl substitution is essential for the desired receptor binding profile. By contrast, the unsubstituted 1H-indazole-3-carboxylic acid (CAS 4498-67-3) or the N-methyl analog (CAS 1201-24-7) are not cited for this particular application, highlighting the functional specificity of the N-phenyl group in this pharmacophore.

5-HT3 Pharmacophore
Supporting evidence
Documented intermediate for 5-HT3 receptor antagonists (US Patent 5,017,573)
Supports targeted serotonergic synthesis pathway context
Functional specificity vs 1H- or 1-methyl-analogs
Medicinal Chemistry Serotonin Receptor Antiemetic

1-Phenyl-1H-indazole-3-carboxylic Acid: Validated Applications


5-HT3 Antagonist Development

Based on its direct role as a key intermediate in the synthesis of 5-HT3 receptor antagonists [1], this compound is the appropriate choice for medicinal chemistry campaigns focused on the serotonergic system. Its specific N-phenyl substitution, which alters its lipophilicity and electronic profile , is essential for the desired biological activity, as established in the original patent literature [1].

Soluble & Reactive Building Block

The compound's significantly lower melting point (181 °C) and greater acidity (predicted pKa 2.96) compared to simpler indazole analogs make it the preferred building block for reactions requiring higher solubility in organic solvents or for transformations under basic conditions. Its enhanced acidity facilitates salt formation and can improve yields in coupling reactions (e.g., amide bond formation) that require carboxylate activation .

Distinguishable Reference Standard for QC

The compound's unique physical properties (mp 181 °C) and distinct chromatographic behavior stemming from its enhanced lipophilicity provide a clear differentiation from other indazole-3-carboxylic acids . This makes it an ideal reference standard for analytical method development and quality control of synthetic batches, as it can be easily distinguished from potential byproducts or unreacted starting materials like 1H-indazole-3-carboxylic acid (mp 266-270 °C) .

Application
Selection Property
Validation Focus
5-HT3 Antagonist Development
Specific N-phenyl reactivity and documented pharmacophore context
Synthetic route compliance with patent-derived core structures
Soluble & Reactive Building Block
Lower melting point and enhanced acidity over simpler analogs
Coupling reaction yield and organic solvent compatibility
Distinguishable QC Reference Standard
Unique lipophilicity and chromatographic behavior
Method development and batch differentiation from indazole byproducts
Quote Request

Request a Quote for 1-phenyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.